N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it an attractive target for anticancer drugs .
Mode of Action
This compound interacts with its target, c-Met kinase, by inhibiting its activity . The inhibition of c-Met kinase leads to a decrease in cell proliferation, particularly in cells that overexpress this protein . This compound has shown high selectivity for the c-Met family against other tested kinases .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. One of the key pathways is the de novo purine biosynthesis . This pathway is essential for the synthesis of purine nucleotides, which are crucial components of DNA and RNA. By inhibiting this pathway, the compound can disrupt the growth and proliferation of cancer cells .
Pharmacokinetics
Despite its potent inhibitory effect on c-Met kinase, it was found to be ineffective in a c-Met-dependent glioblastoma xenograft model, which may be due to its poor pharmacokinetic profile .
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation, particularly in cells that overexpress c-Met kinase . This can lead to a decrease in tumor growth and potentially to tumor shrinkage.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain proteins or receptors in the cell can affect the compound’s efficacy. The compound has shown high selectivity for cells expressing folate receptors , suggesting that the presence of these receptors in the cell environment can enhance the compound’s anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer activities.
Indole derivatives: Known for their wide-ranging biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and thieno rings, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
443107-48-0 |
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Molecular Formula |
C15H8FN3O2S3 |
Molecular Weight |
377.43 |
IUPAC Name |
N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-10-carboxamide |
InChI |
InChI=1S/C15H8FN3O2S3/c16-7-1-3-8(4-2-7)17-14(21)11-12-18-13(20)10-9(5-6-23-10)19(12)15(22)24-11/h1-6H,(H,17,21)(H,18,20) |
InChI Key |
MOUADVRPHRKTIP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CS4)F |
solubility |
not available |
Origin of Product |
United States |
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